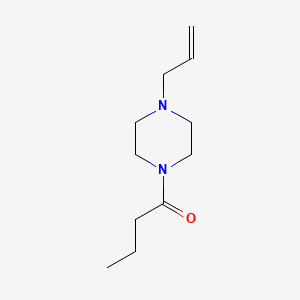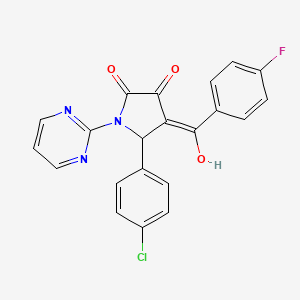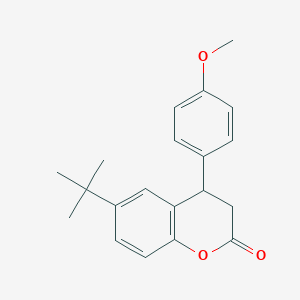![molecular formula C18H18N4O2 B5423976 N-methyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5423976.png)
N-methyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a urea-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications. In
Mécanisme D'action
The mechanism of action of MPO is not fully understood. However, it has been proposed that MPO exerts its anti-cancer effects by inhibiting the activity of tubulin, a protein involved in cell division. MPO has also been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPO has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. MPO has also been found to exhibit anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPO in lab experiments is its potent anti-cancer activity. MPO has been found to be effective against a range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using MPO is its potential toxicity. MPO has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MPO. One area of research is in the development of MPO-based fluorescent probes for detecting cancer cells. Another area of research is in the optimization of the synthesis method to produce MPO with even higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of MPO and its potential use in treating other diseases besides cancer.
Conclusion:
In conclusion, MPO is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent anti-cancer activity, along with its range of biochemical and physiological effects, make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of MPO and its potential use in treating other diseases besides cancer.
Méthodes De Synthèse
The synthesis of MPO involves the reaction of 3-methylbenzoyl chloride with N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-N-methylamine in the presence of triethylamine. The resulting intermediate product is then treated with urea to yield MPO. The synthesis method has been optimized to produce high yields of MPO with high purity.
Applications De Recherche Scientifique
MPO has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer research. MPO has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. MPO has also been studied for its potential use as a fluorescent probe for detecting cancer cells.
Propriétés
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-7-6-10-15(11-13)19-18(23)22(2)12-16-20-17(21-24-16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRFTUWIYYRQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5423901.png)


![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5423935.png)
![4-[(5-nitro-2-furyl)methyl]thiomorpholine oxalate](/img/structure/B5423945.png)

![(3aR*,5S*,6S*,7aS*)-2-{4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5423959.png)

![6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5423983.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5423991.png)
![1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5423999.png)
amine hydrochloride](/img/structure/B5424003.png)
![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5424010.png)
